Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
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Overview
Description
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is an organic compound that features a complex structure with a benzylsulfanyl group, a tert-butoxycarbonyl-protected amino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl mercaptan with an appropriate halide to form the benzylsulfanyl group.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using a protected amino acid derivative.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Free amino group derivatives.
Scientific Research Applications
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, while the amino group can form hydrogen bonds with various biomolecules. The ester group may undergo hydrolysis to release the active compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(methylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Ethyl 3-(phenylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Ethyl 3-(benzylsulfanyl)-2-amino propanoate
Uniqueness
Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the benzylsulfanyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-21-15(19)14(18-16(20)22-17(2,3)4)12-23-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUCLYLZXZHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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